N-Butyl-1-methyl-1H-pyrrol-2-amine
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Overview
Description
N-Butyl-1-methyl-1H-pyrrol-2-amine is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound features a butyl group and a methyl group attached to the nitrogen and carbon atoms of the pyrrole ring, respectively. Pyrrole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-1-methyl-1H-pyrrol-2-amine can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with butylamine and methylamine in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields the desired pyrrole derivative in good to excellent yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar condensation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-1-methyl-1H-pyrrol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic reagents such as bromine and nitric acid are employed for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated and nitrated pyrrole derivatives.
Scientific Research Applications
N-Butyl-1-methyl-1H-pyrrol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Butyl-1-methyl-1H-pyrrol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
N-Methylpyrrole: Similar structure but lacks the butyl group.
N-Butylpyrrole: Similar structure but lacks the methyl group.
N-Phenylpyrrole: Contains a phenyl group instead of a butyl group.
Uniqueness
N-Butyl-1-methyl-1H-pyrrol-2-amine is unique due to the presence of both butyl and methyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
142320-75-0 |
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Molecular Formula |
C9H16N2 |
Molecular Weight |
152.24 g/mol |
IUPAC Name |
N-butyl-1-methylpyrrol-2-amine |
InChI |
InChI=1S/C9H16N2/c1-3-4-7-10-9-6-5-8-11(9)2/h5-6,8,10H,3-4,7H2,1-2H3 |
InChI Key |
VJVQLTBLNJRNBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC=CN1C |
Origin of Product |
United States |
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